molecular formula C18H17N3O5S2 B2946160 (Z)-ethyl 2-(5,7-dimethyl-2-((5-nitrothiophene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 1321952-47-9

(Z)-ethyl 2-(5,7-dimethyl-2-((5-nitrothiophene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2946160
CAS No.: 1321952-47-9
M. Wt: 419.47
InChI Key: BCBUEEIDQWNURF-HNENSFHCSA-N
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Description

(Z)-ethyl 2-(5,7-dimethyl-2-((5-nitrothiophene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate (CAS 1321952-47-9) is a nitrothiophene carboxamide derivative with a molecular formula of C18H17N3O5S2 and a molecular weight of 419.5 g/mol . This benzothiazole-based compound is of significant interest in antimicrobial research. Compounds within the nitrothiophene carboxamide (NTC) class are recognized as prodrugs that require activation by specific bacterial nitroreductases, such as NfsA and NfsB in E. coli . Once activated, they exhibit a narrow-spectrum, bactericidal effect against several Gram-negative pathogens, including E. coli , Saligella spp., and Salmonella spp., and have demonstrated efficacy in vivo models . Its structure, which features a (5-nitrothiophene-2-carbonyl)imino group, is crucial for its biological activity and interaction with biological targets . Researchers are exploring this compound and its analogs to overcome multidrug resistance, particularly by designing molecules that evade recognition by bacterial efflux pumps like the AcrAB-TolC system . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl 2-[5,7-dimethyl-2-(5-nitrothiophene-2-carbonyl)imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O5S2/c1-4-26-15(22)9-20-12-8-10(2)7-11(3)16(12)28-18(20)19-17(23)13-5-6-14(27-13)21(24)25/h5-8H,4,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCBUEEIDQWNURF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=CC(=CC(=C2SC1=NC(=O)C3=CC=C(S3)[N+](=O)[O-])C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 2-(5,7-dimethyl-2-((5-nitrothiophene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate typically involves multi-step organic reactions:

    Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized via a cyclization reaction involving 2-aminothiophenol and a suitable carboxylic acid derivative.

    Introduction of the Nitrothiophene Group: The nitrothiophene moiety is introduced through a nitration reaction, where thiophene is treated with a nitrating agent such as nitric acid.

    Coupling Reactions: The nitrothiophene group is then coupled to the benzo[d]thiazole core using a carbonylation reaction, often facilitated by a palladium catalyst.

    Esterification: The final step involves esterification to introduce the ethyl acetate group, typically using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrothiophene moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction of the nitro group can yield amine derivatives, which may have different biological activities.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction typically produces amine derivatives.

Scientific Research Applications

Based on the search results, here's what can be gathered regarding the applications of nitrothiophene carboxamides and related compounds:

Nitrothiophene Carboxamides

  • Antibacterial Agents Nitrothiophene carboxamides represent a novel narrow-spectrum antibacterial series .

Related Compounds

  • Anti-Neoplastic Applications Some compounds containing a nitrothiophene moiety are being researched for anti-neoplastic (anti-cancer) applications .
  • Lattice Energy Converter Lattice Energy Converters (LEC) which utilize materials like palladium and gases such as hydrogen or deuterium, convert internal lattice energy into ionizing radiation and electrical energy. Research indicates that LEC voltage and current increase with temperature, producing electrical power comparable to a nuclear battery without requiring radioactive materials .
  • Synthesis of Helium Low-energy nuclear fusion reactions in solids, involving deuterium nuclei, result in the synthesis of helium isotopes (He3 and He4) and energy release .
  • Derivatives Various nitrothiophene derivatives exist, with potential uses in diverse chemical applications . Examples include:
    • Ethyl 2-(5-((3,5-dichloropyridin-4-yl)thio)-4-nitrothiophene-2-carboxamido)acetate
    • 5-(3,5-dichloropyridin-4-yl)sulfanyl-4-nitro-n-(1,2,2,6,6-pentamethylpiperidin-4-yl)thiophene-2-carboxamide
    • 5-(3,5-dichloropyridin-4-yl)sulfanyl-4-nitro-n-(1,2-oxazol-3-yl)thiophene-2-carboxamide
    • 5-(3,5-dichloropyridin-4-yl)sulfanyl-n-(6-methoxypyridin-3-yl)-4-nitrothiophene-2-carboxamide
    • 5-(3,5-dichloropyridin-4-yl)sulfanyl-n-[(5-methylpyrazin-2-yl)methyl]-4-nitrothiophene-2-carboxamide
    • 1-[4-nitro-5-(2,3,5,6-tetrafluorophenyl)sulfanylthiophen-2-yl]ethanone
    • 1-[5-(1-methylimidazol-2-yl)sulfanyl-4-nitrothiophen-2-yl]ethanone
    • 1-[5-(2,3-dichlorophenyl)sulfanyl-4-nitrothiophen-2-yl]ethanol
    • 1-[5-(2,4-dichlorophenyl)sulfonyl-4-nitrothiophen-2-yl]ethanone
  • Intermediate in Synthesis Ethyl 5-nitrothiophene-2-carboxylate is a chemical compound that can be used as an intermediate in organic synthesis .

Mechanism of Action

The mechanism of action of (Z)-ethyl 2-(5,7-dimethyl-2-((5-nitrothiophene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate depends on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The nitrothiophene moiety may also interact with biological targets through redox reactions, affecting cellular pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional uniqueness is best understood by comparing it to related heterocyclic derivatives. Below is a systematic analysis:

Structural Analogues in Cytotoxicity Screening

describes thiazole derivatives synthesized via condensation of hydrazinecarbothioamides with ethyl 4-chloroacetoacetate. For example, (E)-ethyl 2-(2-(2-((Z)-2-(arylamido)-3-(furan-2-yl)acryloyl)hydrazinyl)thiazol-4(5H)-ylidene)acetates (compounds 5a,b) share the ethyl acetate group but lack the fused benzo[d]thiazole and nitrothiophene. These compounds exhibit cytotoxicity, attributed to the thiazole core and aryl/furan substituents . In contrast, the target compound’s benzo[d]thiazole framework may enhance DNA intercalation or enzyme inhibition, while the nitro group could promote redox-mediated cytotoxicity.

Table 1: Cytotoxicity-Related Structural Comparison

Compound Core Structure Key Substituents Bioactivity
Target Compound Benzo[d]thiazole 5,7-dimethyl, nitrothiophene Hypothesized anticancer
(5a,b) Thiazole Aryl, furan, ethyl acetate Cytotoxic
Thiazolylmethylcarbamate Derivatives

lists thiazolylmethylcarbamates (e.g., compounds l, m, w, x), which feature carbamate-linked thiazole moieties. These compounds lack the fused benzo[d]thiazole system but share the thiazole heterocycle. Carbamate groups often enhance metabolic stability or target selectivity in pharmaceuticals. For instance, compound l includes ethoxycarbonylamino and phenyl groups, which may influence protease binding .

Table 2: Functional Group Impact on Bioactivity

Compound Functional Groups Potential Target
Target Compound Nitrothiophene, ethyl acetate Redox enzymes/DNA
(compound l) Carbamate, phenyl Proteases/kinases
Benzoxazole-Tetrazole Hybrids

synthesizes ethyl-2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl)acetate derivatives, which combine benzoxazole and tetrazole rings. These compounds exhibit antimicrobial activity due to the tetrazole’s hydrogen-bonding capacity and benzoxazole’s planar structure .

Table 3: Heterocyclic System Comparison

Compound Heterocycles Bioactivity
Target Compound Benzo[d]thiazole, thiophene Hypothesized broad-spectrum
(compound 3) Benzoxazole, tetrazole Antimicrobial

Key Research Findings and Implications

  • Structural Uniqueness : The nitrothiophene-benzo[d]thiazole-ethyl acetate triad distinguishes the compound from purely thiazole- or benzoxazole-based derivatives.
  • Bioactivity Potential: Its structural features align with cytotoxic () and antimicrobial () activities, though empirical validation is needed.
  • Synthetic Feasibility : Routes similar to and are plausible but may require optimization for nitro group stability.

Biological Activity

(Z)-Ethyl 2-(5,7-dimethyl-2-((5-nitrothiophene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial properties. This compound features a complex structure that incorporates both thiazole and nitrothiophene moieties, which are known for their diverse pharmacological effects.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that may include condensation reactions between substituted thiophenes and various carbonyl compounds. The specific synthetic pathway can influence the yield and purity of the final product, which is crucial for subsequent biological evaluations.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, which share structural similarities with this compound. For instance, a related compound demonstrated significant inhibition of cell proliferation in various cancer cell lines including A431 and A549, with mechanisms involving apoptosis promotion and cell cycle arrest at concentrations as low as 1 µM . These findings suggest that the compound could exhibit similar anticancer properties, potentially through the inhibition of key signaling pathways such as AKT and ERK .

Antimicrobial Activity

Compounds containing nitrothiophene moieties have shown promising antimicrobial activity. For example, derivatives have been evaluated against gram-positive bacteria like Staphylococcus aureus, demonstrating significant inhibitory effects . This suggests that this compound may also possess antimicrobial properties worth investigating.

Antiparasitic Activity

The nitro group present in the compound is a common feature among antiparasitic agents. Research indicates that nitroheterocycles exhibit potent activity against Plasmodium falciparum, the causative agent of malaria. Compounds similar to this compound have been shown to inhibit β-hematin formation, a critical process for parasite survival .

Case Study 1: Benzothiazole Derivatives

A study synthesized a series of benzothiazole compounds, including one with structural similarities to this compound. This compound exhibited an IC50 value of 3.6 µM against A549 cells and demonstrated selectivity over normal fibroblasts . The study highlighted its potential as a dual-action anticancer agent due to its ability to reduce inflammatory cytokines while inhibiting cancer cell proliferation.

CompoundIC50 (µM)Selectivity Index
Benzothiazole derivative3.617.3

Case Study 2: Nitrothiophene Analogues

Another investigation focused on nitrothiophene derivatives, revealing their efficacy against drug-resistant strains of Plasmodium falciparum. The study reported IC50 values ranging from 10.78 µM to higher concentrations depending on structural modifications . These findings underscore the importance of the nitro group in enhancing biological activity.

Q & A

Basic Research Questions

Q. What are the key considerations for designing a synthetic route for (Z)-ethyl 2-(5,7-dimethyl-2-((5-nitrothiophene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate?

  • Methodology :

  • Begin with the synthesis of the benzo[d]thiazole core via cyclization of substituted anilines with thiocyanates in the presence of bromine/glacial acetic acid ().
  • Introduce the nitrothiophene moiety using a coupling reaction (e.g., imine formation) between the benzo[d]thiazol-2-amine intermediate and 5-nitrothiophene-2-carbonyl chloride under reflux in anhydrous solvents like DMF or THF ().
  • Optimize Z-isomer selectivity by controlling reaction temperature (<60°C) and using steric hindrance to favor the desired configuration ().
  • Purify intermediates via recrystallization (ethanol/water mixtures) and confirm purity via HPLC or elemental analysis ().

Q. How can the stereochemical integrity of the (Z)-configuration be validated during synthesis?

  • Methodology :

  • Use nuclear Overhauser effect (NOE) NMR spectroscopy to confirm spatial proximity of protons in the imine group and adjacent substituents ().
  • Single-crystal X-ray diffraction (SC-XRD) provides definitive proof of the Z-configuration, as demonstrated in structurally analogous thiazolidinone derivatives ().
  • Monitor reaction progress using polarimetry or circular dichroism (CD) if chiral centers are present ( ).

Q. What analytical techniques are critical for characterizing this compound?

  • Methodology :

  • IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and imine (C=N, ~1600 cm⁻¹) stretches ().
  • ¹H/¹³C NMR : Assign peaks for methyl groups (δ 2.1–2.5 ppm), aromatic protons (δ 6.8–8.2 ppm), and ester functionalities (δ 4.2–4.4 ppm for –OCH₂CH₃) ().
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks and isotopic patterns ( ).

Advanced Research Questions

Q. How can researchers address discrepancies in reported yields for similar benzo[d]thiazole derivatives?

  • Methodology :

  • Systematically vary reaction parameters (e.g., solvent polarity, catalyst loading, temperature) using design of experiments (DoE) to identify critical factors ().
  • Compare intermediates’ purity via TLC and HPLC; impurities in starting materials (e.g., thioureas in ) may reduce yields.
  • Replicate literature protocols with strict moisture/oxygen control, as nitro groups are sensitive to reducing conditions ( ).

Q. What strategies mitigate decomposition of the nitrothiophene moiety during storage or biological assays?

  • Methodology :

  • Store the compound in amber vials under inert gas (N₂/Ar) at –20°C to prevent photodegradation and oxidation ( ).
  • Use stabilizing excipients (e.g., cyclodextrins) in biological buffers to enhance solubility and reduce hydrolysis ( ).
  • Monitor stability via accelerated stability studies (40°C/75% RH for 1 month) with LC-MS to track degradation products ( ).

Q. How can the compound’s bioactivity be rationalized through computational modeling?

  • Methodology :

  • Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities with target proteins (e.g., kinases or microbial enzymes) ().
  • Use density functional theory (DFT) to calculate electronic properties (HOMO/LUMO energies) and correlate with observed reactivity or toxicity ().
  • Validate predictions with in vitro assays (e.g., enzyme inhibition in ) and SAR studies by modifying the nitrothiophene or ester groups ( ).

Q. What experimental approaches resolve conflicting spectral data for Z/E isomer mixtures?

  • Methodology :

  • Employ dynamic NMR to study isomerization kinetics at varying temperatures ().
  • Use preparative HPLC with chiral columns to isolate isomers and analyze them independently via SC-XRD ().
  • Apply 2D NMR (e.g., NOESY) to distinguish overlapping signals in complex mixtures ().

Methodological Challenges and Solutions

Challenge Solution Reference
Low yield in imine coupling stepUse Dean-Stark trap for azeotropic removal of water; employ Lewis acids (ZnCl₂)
Isomerization during purificationAvoid high-temperature recrystallization; use cold ethanol/water mixtures
Nitro group instabilityReplace with bioisosteres (e.g., cyano) or protect with Boc groups
Poor solubility in aqueous mediaSynthesize PEGylated derivatives or co-crystallize with sulfonic acids

Key Data from Literature

Property Value/Technique Reference
Melting Point139–140°C (analogous thiazole derivatives)
λmax (UV-Vis)280–320 nm (nitroaromatic absorption)
HPLC Purity>97% (C18 column, MeCN/H₂O gradient)
X-ray CrystallographyMonoclinic, space group P2₁/c (Z-configuration)

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